2-(Bromomethyl)-5-methylbenzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-5-methylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a bromomethyl group at the 2-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-methylbenzo[d]oxazole typically involves the bromination of 5-methylbenzo[d]oxazole. One common method includes the reaction of 5-methylbenzo[d]oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of continuous flow reactors allows for better control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-methylbenzo[d]oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and alkoxide ions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of benzo[d]oxazole.
Oxidation: Oxidized derivatives such as benzo[d]oxazole oxides.
Reduction: Reduced forms like methyl-substituted benzo[d]oxazole.
Scientific Research Applications
2-(Bromomethyl)-5-methylbenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-methylbenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the nature of the substituents introduced during reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)benzo[d]oxazole
- 5-Bromo-2-methylbenzoxazole
- 2-(Bromomethyl)-6-methylpyridine
- 2-(Bromomethyl)benzonitrile
Uniqueness
2-(Bromomethyl)-5-methylbenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromomethyl and methyl groups on the benzoxazole ring allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8BrNO |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-(bromomethyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5H2,1H3 |
InChI Key |
FJYBAOWZOPMBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)CBr |
Origin of Product |
United States |
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